5-(Naphthalen-1-YL)furan-2(3H)-one
Overview
Description
5-(Naphthalen-1-YL)furan-2(3H)-one is a useful research compound. Its molecular formula is C14H10O2 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It has been found to exhibit potential antimicrobial and cytotoxic activities . In particular, it has shown cytotoxic potential against the human colorectal carcinoma cell line (HT-29) .
Mode of Action
Its cytotoxic activity suggests it may interact with cellular targets leading to cell death
Biochemical Pathways
Its cytotoxic activity suggests it may interfere with cellular proliferation and survival pathways
Result of Action
5-(Naphthalen-1-YL)furan-2(3H)-one has demonstrated cytotoxic activity against the human colorectal carcinoma cell line (HT-29), suggesting it may induce cell death . More than 90% and 62% of the cells were found in the apoptotic phase on treatment with certain derivatives of the compound . Further, these derivatives arrested the cell growth in S and G2/M phase of the cell cycle .
Biological Activity
5-(Naphthalen-1-YL)furan-2(3H)-one, a compound featuring a fused naphthalene and furan structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, particularly focusing on its antimicrobial, anticancer, and other pharmacological activities as reported in various studies.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations demonstrated significant activity against various bacterial strains.
In Vitro Antimicrobial Studies
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 4.69 to 22.9 µM against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.
- Minimum Bactericidal Concentration (MBC) : Corresponding MBC values indicated effective bactericidal activity, with significant reductions in bacterial viability observed.
Bacterial Strain | MIC (µM) | MBC (µM) |
---|---|---|
Bacillus subtilis | 4.69 | 9.38 |
Staphylococcus aureus | 5.64 | 11.28 |
Escherichia coli | 8.33 | 16.66 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been explored, particularly its effects on various cancer cell lines.
Case Studies on Anticancer Effects
- Cell Line Evaluation : In studies involving human cancer cell lines, the compound demonstrated notable antiproliferative effects. For instance, it showed IC50 values ranging from 0.17 to 2.69 µM in chronic lymphocytic leukemia (CLL) cell lines.
- Mechanism of Action : The anticancer activity was attributed to the induction of apoptosis through reactive oxygen species (ROS) generation, which was confirmed by increased cell viability upon treatment with antioxidants.
Cell Line | IC50 (µM) | Apoptosis Induction (%) |
---|---|---|
HG-3 (CLL) | 0.17 - 0.35 | 82 - 95 |
PGA-1 (CLL) | 0.35 - 1.97 | 87 - 97 |
Other Biological Activities
Beyond antimicrobial and anticancer properties, preliminary research suggests additional biological activities associated with this compound:
- Antioxidant Activity : The compound has shown promise in scavenging free radicals, contributing to its protective effects against oxidative stress.
- Anti-inflammatory Effects : Some studies indicate that it may reduce inflammation markers in vitro, suggesting potential use in inflammatory conditions.
Properties
IUPAC Name |
5-naphthalen-1-yl-3H-furan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-14-9-8-13(16-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFLWMPJLKCMBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(OC1=O)C2=CC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695076 | |
Record name | 5-(Naphthalen-1-yl)furan-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00695076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
906560-16-5 | |
Record name | 5-(Naphthalen-1-yl)furan-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00695076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.